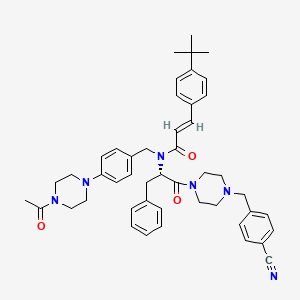ACT-451840

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Description
ACT-451840 is a synthetic organic compound developed as a novel antimalarial agent. It belongs to a new class of compounds identified through phenotypic screening, which aims to address the growing issue of artemisinin resistance in malaria treatment. The chemical structure of ACT-451840 includes a piperazine moiety, and its IUPAC name is (E)-N-[[4-(4-acetylpiperazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[(2S)-1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide. The compound has demonstrated potent antimalarial activity against various strains of the malaria parasite, including both Plasmodium falciparum and Plasmodium vivax, making it a promising candidate for further clinical development .
The synthesis of ACT-451840 involves several key reactions, including:
- Reductive Amination: A precursor compound undergoes reductive amination with a substituted benzaldehyde using sodium triacetoxyborohydride as the reducing agent, typically in dichloromethane or acetonitrile.
- Acylation Reaction: The intermediate compound is then reacted with a cinnamic acid derivative in an acylation reaction to yield the final product .
These reactions highlight the complexity and precision required in the synthesis of ACT-451840, contributing to its unique pharmacological properties.
ACT-451840 exhibits significant biological activity against multiple stages of the malaria life cycle. Key findings include:
- Inhibition Concentrations: The compound shows a 50% inhibition concentration of 0.4 nM against drug-sensitive strains of Plasmodium falciparum and 5.89 nM for blocking male gamete formation from gametocytes.
- In Vivo Efficacy: In murine models, ACT-451840 demonstrated effective doses of 3.7 mg/kg against Plasmodium falciparum and 13 mg/kg against Plasmodium berghei, showcasing its potential for treating malaria in vivo .
- Transmission Blocking: The compound's ability to inhibit oocyst development in mosquitoes at a concentration of 30 nM indicates its potential role in blocking malaria transmission .
The synthesis methods for ACT-451840 have been refined through extensive research and development efforts. The process typically involves:
- Initial Compound Preparation: Starting from simple aromatic compounds, various derivatives are synthesized through traditional organic chemistry techniques.
- Optimization: Through iterative testing and modification, compounds are optimized for increased potency against malaria parasites.
- Scale-Up: Successful compounds are then scaled up for further testing and eventual clinical trials .
ACT-451840 is primarily being investigated for its application as an antimalarial drug. Its unique mechanism of action and efficacy against both asexual and sexual stages of the malaria parasite position it as a potential replacement for existing therapies that may be losing effectiveness due to resistance issues.
Potential
Several compounds exhibit similarities to ACT-451840 in terms of structure or mechanism but differ in their specific applications or efficacy profiles:
| Compound Name | Chemical Class | Key Features | Unique Aspects |
|---|---|---|---|
| ACT-213615 | Synthetic organic | Fast action against Plasmodium falciparum | Distinct mode of action compared to ACT-451840 |
| Lumefantrine | Antimalarial | Used in combination therapy with artemether | Known for its long half-life |
| Piperaquine | Synthetic organic | Effective against resistant strains | Often used in combination therapies |
| Dihydroartemisinin | Artemisinin derivative | Rapid action against blood-stage malaria | Derived from artemisinin; potential resistance |
These comparisons highlight the unique attributes of ACT-451840, particularly its dual activity against both asexual and sexual stages of malaria parasites, which may offer advantages over existing treatments .








